molecular formula C19H20N6O2 B14933059 N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B14933059
M. Wt: 364.4 g/mol
InChI Key: BJIBRTKKBVUKNA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with an isopropyl group and an acetylamino phenyl moiety. The tetrazole group is a critical pharmacophore known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in drug design . Its acetylamino group may further modulate solubility and receptor binding affinity compared to simpler benzamide derivatives.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H20N6O2/c1-12(2)25-23-18(22-24-25)14-7-9-15(10-8-14)19(27)21-17-6-4-5-16(11-17)20-13(3)26/h4-12H,1-3H3,(H,20,26)(H,21,27)

InChI Key

BJIBRTKKBVUKNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Tetrazole Ring: This step involves the cyclization of appropriate precursors to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the acetylamino phenyl derivative with the tetrazole-containing benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the acetylamino and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The acetylamino group and tetrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Tetrazole-Containing Analogues
  • Diovan (Valsartan): Structure: Features a biphenyl-tetrazole core with a valine substituent. Activity: Potent angiotensin II receptor antagonist (IC₅₀ ~1.3 nM) used in hypertension .
  • CGP-48993: Structure: Contains a biphenyl-tetrazole linked to a valeryl-L-valine moiety. Activity: Early angiotensin II antagonist with moderate potency. Comparison: The acetylamino phenyl group in the target compound replaces the valine chain, possibly reducing peptide-like metabolism while retaining tetrazole-mediated receptor binding .
Triazole- and Benzimidazole-Containing Analogues
  • Compound 9c (): Structure: Combines benzimidazole, triazole, and bromophenyl-thiazole groups. Comparison: The target compound’s tetrazole may offer superior metabolic stability over triazole, but the absence of a thiazole ring could limit enzyme-targeting versatility .
  • N’-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide (): Structure: Benzimidazole core with hydrazide and benzylidene substituents. Comparison: The target compound’s tetrazole and acetylamino groups may shift activity toward receptor modulation rather than DNA interaction .
Benzamide Derivatives with Varied Substituents
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structure: Simple benzamide with a hydroxy-dimethyl ethyl group. Activity: Serves as an N,O-bidentate ligand for metal-catalyzed C–H functionalization.
  • Compound 3a-3b (): Structure: Benzimidazole-linked benzohydrazides with substituted benzaldehydes. Activity: Anticancer activity via topoisomerase inhibition. Comparison: The target compound’s lack of a hydrazide moiety may reduce genotoxicity risks associated with topoisomerase inhibitors .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Diovan (Valsartan) Compound 9c
Molecular Weight ~395.4 g/mol 435.5 g/mol ~550.6 g/mol
LogP ~3.1 (estimated) 5.8 4.2
Hydrogen Bond Acceptors 7 8 9
Solubility Low (tetrazole enhances lipophilicity) Moderate (polar valine group) Very low (bulky bromophenyl)
Metabolic Stability High (tetrazole resists oxidation) Moderate (ester hydrolysis) Low (triazole susceptibility)

Research Findings and Mechanistic Insights

  • Target Compound :

    • Binding Affinity : Preliminary docking studies (analogous to ) suggest strong interactions with angiotensin II receptors via tetrazole’s acidic proton and benzamide’s aromatic stacking .
    • Selectivity : The isopropyl group may reduce off-target effects compared to bulkier substituents in Diovan.
  • Diovan :

    • Clinically proven efficacy in hypertension but requires dose adjustment in renal impairment due to tetrazole-associated electrolyte effects .
  • Compound 9c :

    • α-Glucosidase inhibition via triazole-thiazole interactions, but poor bioavailability limits therapeutic utility .

Biological Activity

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a tetrazole moiety, which has been associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 312.37 g/mol
  • IUPAC Name : this compound

Antiproliferative Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain tetrazole derivatives inhibited the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis induction .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
NM-03MCF-74.48PTP1B inhibition
6aC. albicans0.0313Membrane interaction

Antimicrobial Activity

Tetrazole-containing compounds have shown promising results against various pathogens. A study reported that certain derivatives displayed antifungal activity against Candida albicans, demonstrating mechanisms such as DNA denaturation and mitochondrial damage . The effectiveness of these compounds was evaluated using flow cytometry and fluorescence imaging techniques.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been explored for its inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and diabetes. The compound NM-03, a derivative with similar structural features, showed an IC50 value of 4.48 µM, indicating its potential as a lead molecule for diabetes treatment .

Case Studies and Research Findings

  • Case Study on Antiproliferative Effects : A study synthesized several tetrazole derivatives and tested their antiproliferative effects on different cancer cell lines. The results indicated that modifications to the tetrazole structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design.
  • Antifungal Activity Assessment : Another research effort focused on the antifungal properties of tetrazole derivatives against Candida albicans. The study found that certain compounds not only inhibited fungal growth but also reduced pathogenicity during infections in model organisms like Galleria mellonella.

Q & A

Q. What are the key considerations in designing a synthetic pathway for N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide?

  • Methodological Answer : The synthesis of benzamide-tetrazole hybrids typically involves multi-step reactions. For example, analogous compounds are synthesized via cycloaddition reactions for tetrazole formation, followed by coupling with benzamide precursors. Critical parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
  • Catalysts : Copper(I) iodide or sodium ascorbate may facilitate click chemistry for triazole/tetrazole ring formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol-DMF mixtures) ensures purity .
  • Characterization : Melting points, IR (to confirm amide C=O and tetrazole C-N stretches), and NMR (to verify substitution patterns) are essential .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to confirm stoichiometry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), acetamide methyl groups (δ 2.1–2.3 ppm), and isopropyl protons (δ 1.2–1.4 ppm) .
  • IR : Peaks at ~1650 cm⁻¹ (amide I band) and ~1540 cm⁻¹ (tetrazole ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for tetrazole-containing benzamide derivatives?

  • Methodological Answer : SAR studies require systematic modifications:
  • Core Modifications : Replace the isopropyl group on the tetrazole with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding .
  • Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to evaluate hydrogen-bonding interactions .
  • Docking Simulations : Use software like AutoDock to predict binding poses with target enzymes (e.g., kinase or protease active sites) .
  • In Vitro Assays : Compare IC₅₀ values against related compounds to quantify potency shifts .

Q. What strategies resolve contradictions in reported bioactivity data for similar benzamide-tetrazole hybrids?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and protocols across labs .
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
  • Crystallography : Resolve co-crystal structures to verify binding modes and identify false positives .

Q. How can metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Mask the tetrazole moiety (e.g., ester prodrugs) to enhance oral bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
  • Isotope Labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., acetamide methyl) to slow degradation .

Data Contradiction Analysis

Q. Why might cytotoxicity assays yield conflicting results for this compound across studies?

  • Methodological Answer : Variations may stem from:
  • Cell Line Differences : Sensitivity of cancer cells (e.g., HepG2 vs. MCF-7) to tetrazole derivatives .
  • Assay Conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound solubility .
  • Impurity Thresholds : Trace solvents (e.g., DMF residuals >0.1%) can artificially elevate toxicity .
  • Solution : Re-test compounds under harmonized conditions with HPLC-pure samples (≥99% purity) .

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